Available Physicochemical Properties of (4E)-4-[(4-Ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one Relative to the Pyrazolone Class
Computed physicochemical descriptors for (4E)-4-[(4-ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one are as follows: XLogP3 = 3.7, topological polar surface area (TPSA) = 41.9 Ų, hydrogen bond donor count = 0, hydrogen bond acceptor count = 3, rotatable bond count = 4, and heavy atom count = 23 [1]. These values place the compound within the favorable oral drug-like chemical space defined by Lipinski's Rule of Five (XLogP3 < 5, TPSA < 140 Ų, HBD ≤ 5, HBA ≤ 10) [2]. For comparison, the widely used pyrazolone drug metamizole (dipyrone) has a TPSA of approximately 93 Ų and XLogP3 of ~0.5, while the anti-inflammatory phenazone has a TPSA of ~23 Ų and XLogP3 of ~0.8 [2].
| Evidence Dimension | Computed drug-likeness parameters (XLogP3, TPSA, HBD/HBA counts) |
|---|---|
| Target Compound Data | XLogP3 = 3.7, TPSA = 41.9 Ų, HBD = 0, HBA = 3, Rotatable bonds = 4 |
| Comparator Or Baseline | Metamizole (TPSA ~93 Ų, XLogP3 ~0.5); Phenazone (TPSA ~23 Ų, XLogP3 ~0.8); Lipinski Rule of Five cutoffs |
| Quantified Difference | XLogP3 is 2.9 to 3.2 units higher than metamizole and phenazone; TPSA is intermediate between the two comparators; all parameters meet Rule of Five criteria |
| Conditions | In silico computed properties (XLogP3 algorithm); no experimental logP or logD data located |
Why This Matters
The higher computed lipophilicity of this compound relative to clinically established pyrazolones suggests distinct membrane permeability and tissue distribution profiles, which may be advantageous or disadvantageous depending on the intended target compartment—though confirmatory experimental logD₇.₄ and permeability data are lacking.
- [1] Kuujia. Cas no 345986-59-6: Computed Properties. Product Datasheet. Accessed 2026-05-09. View Source
- [2] PubChem. Metamizole (CID 3111) and Phenazone (CID 2206): Computed Properties. National Center for Biotechnology Information. Accessed 2026-05-09. View Source
